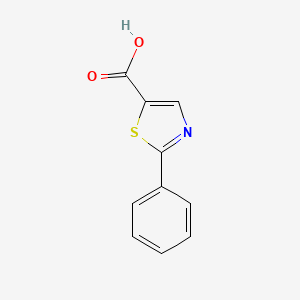

2-Phenylthiazole-5-carboxylic acid

Description

The exact mass of the compound 2-Phenylthiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCALUFNLWHYTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143401 | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10058-38-5 | |

| Record name | 2-Phenyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10058-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Phenylthiazole-5-carboxylic Acid

Foreword: The Thiazole Scaffold in Modern Research

The 2-phenylthiazole moiety is a privileged heterocyclic motif, a cornerstone in the architecture of molecules designed for therapeutic intervention and material science innovation. Its rigid, aromatic structure and rich electronic properties make it an ideal scaffold for creating compounds with a diverse array of pharmacological activities. This guide provides an in-depth exploration of a key member of this chemical family: 2-Phenylthiazole-5-carboxylic acid. We will dissect its fundamental physicochemical properties, reactivity, synthesis, and analytical characterization, offering a technical narrative for researchers, scientists, and drug development professionals aiming to harness its potential.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of 2-Phenylthiazole-5-carboxylic acid (CAS No: 10058-38-5) is paramount for its effective application in research and development. These characteristics govern its behavior in both chemical reactions and biological systems.

Structural and Physical Data Summary

The inherent properties of this molecule are summarized below. These values are critical for experimental design, from selecting appropriate solvent systems to determining reaction temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂S | [1][2] |

| Molecular Weight | 205.24 g/mol | [1][2] |

| IUPAC Name | 2-phenyl-1,3-thiazole-5-carboxylic acid | [1] |

| Appearance | Solid, white to off-white powder | [1] |

| Melting Point | 186 °C | [1] |

| Boiling Point | 420.5 °C (at 760 mmHg) | [1] |

| pKa (Estimated) | 3.0 - 4.0 | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Sparingly soluble in water. | Inferred |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [1][3] |

Stability and Handling

2-Phenylthiazole-5-carboxylic acid is a stable solid under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry place to prevent hydration.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, and cause skin, eye, and respiratory irritation.[1]

Synthesis and Reactivity Profile

The carboxylic acid functional group is the primary site of reactivity, making this compound a versatile building block for creating more complex molecules, particularly amides and esters.

General Reactivity

The primary reaction pathway involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution. This allows for the facile formation of amide bonds, a cornerstone of medicinal chemistry for linking molecular fragments. The aromatic phenyl and thiazole rings can also undergo electrophilic substitution, although this typically requires harsher conditions and is less common than reactions at the carboxyl group.

Common Synthetic Pathways

A prevalent and reliable method for synthesizing 2-Phenylthiazole-5-carboxylic acid is through the hydrolysis of its corresponding ethyl ester. This two-step approach offers high yields and purity. The overall workflow is depicted below.

Sources

A Technical Guide to 2-Phenylthiazole-5-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the ideal combination of synthetic accessibility, metabolic stability, and the geometric capacity to interact with a wide array of biological targets. The 2-phenylthiazole core is one such scaffold, and its derivative, 2-Phenylthiazole-5-carboxylic acid (CAS No: 10058-38-5) , represents a critical building block and a therapeutic agent in its own right.[1][2] This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and, most importantly, its multifaceted applications in contemporary drug discovery, targeting pathways in cancer, fungal infections, and metabolic disorders. We will explore the causality behind its design and application, grounded in authoritative research and field-proven methodologies.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of all subsequent research. 2-Phenylthiazole-5-carboxylic acid is a solid at room temperature with a defined molecular structure that dictates its reactivity and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 10058-38-5 (Primary) | [1][2] |

| 7113-10-2 (Alternative) | [3] | |

| Molecular Formula | C₁₀H₇NO₂S | [3] |

| Molecular Weight | 205.24 g/mol | [1] |

| Melting Point | 186 °C | |

| Boiling Point | 420.5 °C at 760 mmHg | |

| IUPAC Name | 2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

Note: The existence of multiple CAS numbers for the same chemical entity can occur for various reasons, including different registration periods or suppliers. 10058-38-5 is the most frequently cited number in major chemical supplier databases.

Synthesis Methodologies: Building the Core Scaffold

The synthesis of the 2-phenylthiazole-5-carboxylic acid scaffold typically relies on established heterocyclic chemistry principles, most notably variations of the Hantzsch thiazole synthesis. A common and efficient modern approach involves the hydrolysis of a corresponding ester, which is often more straightforward to synthesize and purify.

Generalized Synthesis Workflow

The process can be visualized as a two-stage approach: formation of the substituted thiazole ester followed by hydrolysis to the target carboxylic acid.

Caption: Generalized workflow for the synthesis of 2-Phenylthiazole-5-carboxylic acid.

Protocol 1: Synthesis via Ester Hydrolysis

This protocol is adapted from methodologies described for the synthesis of related derivatives and represents a reliable route to the target compound.[4]

Objective: To synthesize 2-Phenylthiazole-5-carboxylic acid from its ethyl ester precursor.

Materials:

-

2-Phenylthiazole-5-carboxylic acid ethyl ester

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (2 M)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2-Phenylthiazole-5-carboxylic acid ethyl ester in methanol in a round-bottom flask. The volume should be sufficient to ensure complete dissolution.

-

Saponification: Add 2.0 to 3.0 equivalents of 2 M sodium hydroxide solution to the flask. The excess base ensures the complete conversion of the ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction is monitored by TLC. Causality: The choice of TLC is for its speed and efficiency in showing the disappearance of the starting material (ester, higher Rf) and the appearance of the product (carboxylic acid salt, lower Rf). The reaction is complete when the starting ester spot is no longer visible.

-

Solvent Removal: Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M hydrochloric acid solution dropwise while stirring until the pH of the mixture reaches ~5. Causality: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous medium and causing it to precipitate out as a solid. A large amount of white solid should be observed.

-

Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain the final 2-Phenylthiazole-5-carboxylic acid.

Applications in Drug Discovery: A Scaffold of Versatility

The true value of 2-Phenylthiazole-5-carboxylic acid lies in its utility as a foundational element for designing potent and selective inhibitors for various disease-relevant targets.

TRBP Inhibition for Cancer Therapy

A groundbreaking application of this scaffold is in the development of inhibitors for Transactivation response (TAR) RNA-binding protein 2 (TRBP), a key player in microRNA (miRNA) biogenesis.[5] Aberrant miRNA expression is a hallmark of many cancers, including hepatocellular carcinoma (HCC).

-

Mechanism of Action: TRBP forms a complex with the enzyme Dicer, which is essential for processing pre-miRNAs into mature miRNAs. By disrupting the TRBP-Dicer interaction, molecules based on the 2-phenylthiazole-5-carboxylic acid scaffold can inhibit miRNA biogenesis, leading to downstream effects on critical cancer-related signaling pathways like AKT/mTOR and TGF-β/Smad.[5]

-

Lead Compound: A derivative named CIB-L43 emerged from a structure-based design strategy, demonstrating a nanomolar inhibitory activity (EC₅₀ = 0.66 nM) and a high binding affinity for TRBP (Kₑ = 4.78 nM).[5] This represents a 4500-fold increase in potency compared to the initial lead compound, highlighting the scaffold's suitability for optimization.[5]

Caption: Mechanism of TRBP inhibition by a 2-Phenylthiazole-5-carboxylic acid derivative.

CYP51 Inhibition for Antifungal Agents

The 2-phenylthiazole structure is also integral to the design of modern antifungal agents that target lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]

-

Mechanism of Action: Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors. This compromises the integrity of the fungal cell membrane, ultimately resulting in cell death. Azoles are the most widely used class of drugs that employ this mechanism.[4]

-

Scaffold Application: Rational drug design strategies have used the 2-phenylthiazole scaffold to create novel CYP51 inhibitors. By optimizing substitutions on both the phenyl and thiazole rings, researchers have developed compounds with potent activity against a range of pathogenic fungi, including fluconazole-resistant strains.[4] For example, compound B9 from a recent study showed minimum inhibitory concentrations of 0.125–0.5 µg/mL against several sensitive fungi.[4]

Xanthine Oxidase Inhibition for Gout

While research has focused on the 2-phenylthiazole-4-carboxylic acid isomer, the findings are highly relevant and demonstrate the broader potential of the phenylthiazole scaffold.[6] Xanthine oxidase (XO) is the enzyme responsible for producing uric acid, and its inhibition is a primary therapeutic strategy for treating hyperuricemia and gout.[6] The discovery of a potent XO inhibitor (IC₅₀ = 48.6 nM) based on the 2-phenylthiazole-4-carboxylic acid scaffold underscores the framework's ability to be adapted to target diverse enzyme active sites.[6]

Key Experimental Protocols: Validating Biological Activity

The trustworthiness of a therapeutic scaffold is confirmed through robust and reproducible biological assays.

Protocol 2: TRBP-Dicer Interaction Disruption Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a high-throughput method to quantify the disruption of the TRBP-Dicer protein-protein interaction, as would be performed to evaluate compounds like CIB-L43.[5]

Objective: To measure the ability of a 2-phenylthiazole-5-carboxylic acid derivative to inhibit the interaction between TRBP and Dicer proteins.

Materials:

-

Recombinant human TRBP protein (tagged, e.g., with GST)

-

Recombinant human Dicer protein (tagged, e.g., with 6xHis)

-

HTRF-compatible antibodies (e.g., Anti-GST-Europium cryptate and Anti-6xHis-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (e.g., CIB-L43) serially diluted in DMSO

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, dilute these solutions into the assay buffer to the desired final concentrations. Causality: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀ value.

-

Protein-Inhibitor Incubation: In each well of the microplate, add the TRBP-GST protein and the test compound at various concentrations. Incubate for 30 minutes at room temperature to allow for binding.

-

Dicer Addition: Add the Dicer-6xHis protein to the wells and incubate for an additional 60 minutes at room temperature to allow for protein-protein interaction to occur.

-

Antibody Addition: Add the HTRF antibody pair (Anti-GST-Europium and Anti-6xHis-d2) to the wells. Incubate for 60 minutes at room temperature in the dark. Causality: The antibodies bind to their respective protein tags. If TRBP and Dicer are interacting, the Europium donor and d2 acceptor fluorophores are brought into close proximity, allowing for a FRET signal to occur.

-

Signal Detection: Read the plate using an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is proportional to the extent of the TRBP-Dicer interaction. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the interaction by 50%.

Conclusion

2-Phenylthiazole-5-carboxylic acid is far more than a simple chemical reagent; it is a validated, privileged scaffold with profound implications for modern drug discovery. Its synthetic tractability and versatile structure have enabled the development of highly potent and selective inhibitors against diverse and critical targets in oncology, infectious disease, and metabolic disorders. The continued exploration of this scaffold, through structure-based design and innovative chemical synthesis, promises to yield a new generation of therapeutics with enhanced efficacy and improved safety profiles. For researchers and drug development professionals, the 2-phenylthiazole core represents a fertile ground for innovation and a powerful tool in the fight against human disease.

References

-

2-Phenylthiazole-5-carboxylic acid . Amerigo Scientific. [Link]

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 . ACS Publications. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives . PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . MDPI. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . PMC, National Center for Biotechnology Information. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib . Semantic Scholar. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities . Kufa University. [Link]

-

5-PHENYLTHIAZOLE-2-CARBOXYLIC ACID . 2a biotech. [Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors . PubMed. [Link]

Sources

- 1. 2-Phenylthiazole-5-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. 10058-38-5|2-Phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylthiazole-5-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Phenylthiazole-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, enabling potent and selective interactions with a variety of biological targets. This guide provides a comprehensive technical overview of 2-phenylthiazole-5-carboxylic acid, a key intermediate and building block in the synthesis of these therapeutic agents. We will dissect its molecular architecture, explore robust synthetic methodologies, detail its physicochemical characteristics, and survey its critical role in the development of novel therapeutics, including antifungal, anticancer, and anti-inflammatory agents. This document is intended to serve as an authoritative resource, grounding theoretical concepts in practical, field-proven experimental protocols and insights.

Core Molecular Structure and Physicochemical Properties

2-Phenylthiazole-5-carboxylic acid (CAS Number: 10058-38-5) is an organic compound featuring a bicyclic aromatic system where a phenyl group is attached at the 2-position of a thiazole ring, and a carboxylic acid functional group is substituted at the 5-position.[1] This specific arrangement of a five-membered heterocycle containing both sulfur and nitrogen, an appended phenyl ring, and a reactive carboxylic acid handle is fundamental to its utility in drug design.

The molecular formula is C₁₀H₇NO₂S, with a corresponding molecular weight of approximately 205.24 g/mol .[2] The planarity of the thiazole and phenyl rings, coupled with the electron-withdrawing nature of the carboxylic acid, dictates the molecule's electronic distribution and reactivity.

Caption: 2D Molecular Structure of 2-Phenylthiazole-5-carboxylic acid.

Physicochemical Data Summary

The solid-state properties and solubility profile of a compound are critical for its handling, formulation, and bioavailability. Below is a summary of key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 10058-38-5 | |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.24 g/mol | |

| IUPAC Name | 2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Physical Form | Solid | |

| Melting Point | 186 °C | |

| Boiling Point | 420.5 °C at 760 mmHg | |

| Storage | Sealed in dry, 2-8 °C | [3][4] |

Synthesis and Spectroscopic Characterization

The synthesis of 2-phenylthiazole-5-carboxylic acid is a critical step for its subsequent use in discovery programs. Modern synthetic chemistry offers several reliable routes, with palladium-catalyzed cross-coupling reactions being particularly efficient.

Recommended Synthetic Workflow: Suzuki Coupling and Hydrolysis

A robust and widely adopted method involves a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.[5] This approach offers high yields and good functional group tolerance. The rationale for this two-step process is the commercial availability of the building blocks and the high efficiency of the coupling reaction, which reliably forms the crucial carbon-carbon bond between the thiazole and phenyl rings.

Caption: Synthetic workflow for 2-Phenylthiazole-5-carboxylic acid.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol is adapted from established literature for the hydrolysis of the ethyl ester intermediate.[5] The self-validating nature of this protocol lies in the visual confirmation of product precipitation upon acidification, which is then verified by Thin-Layer Chromatography (TLC).

-

Dissolution: To a solution of ethyl 2-phenylthiazole-5-carboxylate (1.0 eq) in methanol (MeOH), add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Causality Insight: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification. Methanol serves as a co-solvent to ensure homogeneity.

-

-

Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Precipitation: Cool the remaining aqueous solution in an ice bath and adjust the pH to approximately 5 using a 2M hydrochloric acid (HCl) solution.

-

Trustworthiness Check: A voluminous white precipitate of the carboxylic acid should form upon protonation of the carboxylate salt. The insolubility of the acid in the aqueous medium drives its precipitation.

-

-

Isolation: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrument, the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the phenyl ring (typically in the δ 7.4-8.0 ppm range), a singlet for the proton at the 4-position of the thiazole ring, and a broad singlet for the acidic proton of the carboxylic acid group (often >10 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the ten unique carbon atoms, including the characteristic downfield signal for the carboxylic acid carbonyl carbon (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹ and a broad O-H stretching band for the carboxylic acid in the 2500-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass analysis will confirm the molecular weight, showing a molecular ion peak corresponding to the calculated mass of 205.24.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-phenylthiazole-5-carboxylic acid lies in its role as a versatile scaffold for generating libraries of bioactive compounds. The carboxylic acid group is an ideal chemical handle for modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[5][6]

Key Therapeutic Areas

-

Antifungal Agents: Derivatives of this scaffold have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[5] The FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the clinical relevance of this motif.[5]

-

Anticancer Agents: The 2-phenylthiazole core is being exploited to develop novel cancer therapeutics. One strategy involves targeting Transactivation response (TAR) RNA-binding protein 2 (TRBP), which is implicated in microRNA biosynthesis and linked to various cancers.[7] A derivative, CIB-L43, demonstrated nanomolar inhibitory activity and potent disruption of the TRBP-Dicer interaction.[7] Other derivatives have shown direct cytotoxic effects against human cancer cell lines.[8]

-

Xanthine Oxidase (XO) Inhibitors: In the field of metabolic diseases, 2-phenylthiazole-4-carboxylic acid, a regioisomer of the title compound, has been identified as a novel and potent scaffold for inhibitors of xanthine oxidase, an enzyme critical in the production of uric acid.[9] This makes it a promising lead for the treatment of gout and hyperuricemia.[9]

General Derivatization Strategy for Library Synthesis

The primary route for derivatization is the coupling of the carboxylic acid with a diverse range of amines to form amides. This is a cornerstone of combinatorial chemistry and medicinal chemistry programs.

Caption: General workflow for creating compound libraries via amide coupling.

Conclusion

2-Phenylthiazole-5-carboxylic acid is more than a simple chemical compound; it is a strategic molecular tool. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable asset for researchers in drug discovery. The proven success of the 2-phenylthiazole scaffold in clinically approved drugs and advanced preclinical candidates underscores its importance. A thorough understanding of its fundamental properties, as detailed in this guide, empowers scientists to rationally design and synthesize the next generation of targeted therapeutics.

References

- Yuan, T. et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

-

PubMed. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2-Phenylthiazole-5-carboxylic acid. Available at: [Link]

-

Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

-

ACS Publications. (2024). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry. Available at: [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2016). Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Available at: [Link]

-

PubChem. (n.d.). 2-phenyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

-

PubMed. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. 2-Phenylthiazole-5-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 2-phenyl-1,3-thiazole-5-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 3. 10058-38-5|2-Phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1 [sigmaaldrich.cn]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Phenylthiazole-5-carboxylic Acid: Synthesis, Properties, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-phenylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its precise nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, analytical characterization, and its pivotal role as a scaffold in modern drug discovery. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and chemical synthesis.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This structural motif is present in a variety of natural products, most notably Vitamin B1 (thiamine).[1] In the realm of synthetic chemistry, the 2-phenylthiazole scaffold, in particular, is recognized as a "privileged" structure. This designation is due to its recurring presence in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2] Derivatives of 2-phenylthiazole have been successfully developed as potent antifungal, antitumor, antiviral, and anti-inflammatory agents.[1][3][4]

2-Phenylthiazole-5-carboxylic acid serves as a crucial building block, offering a versatile platform for structural modification. The carboxylic acid functional group provides a convenient handle for forming amides, esters, and other derivatives, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[5][6] Recent research has highlighted its potential in developing highly potent inhibitors for enzymes implicated in cancer and fungal infections.[3][7]

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is paramount for reproducible scientific research.

2.1. IUPAC Name and Identifiers

The correct and systematic name for the compound is 2-phenyl-1,3-thiazole-5-carboxylic acid . It is commonly referred to by its non-systematic name, 2-phenylthiazole-5-carboxylic acid.

-

CAS Number: 10058-38-5

-

Molecular Formula: C₁₀H₇NO₂S[8]

-

Molecular Weight: 205.24 g/mol

2.2. Chemical Structure

The structure consists of a central thiazole ring, with a phenyl group attached at position 2 and a carboxylic acid group at position 5.

2.3. Physicochemical Data

The following table summarizes key physical and chemical properties of the compound, which are crucial for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 186 °C | |

| Boiling Point | 420.5 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature, sealed in dry conditions. |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic endeavor in heterocyclic chemistry. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for this purpose.[9][10]

3.1. Hantzsch Thiazole Synthesis Workflow

The synthesis of 2-phenylthiazole-5-carboxylic acid can be efficiently achieved via a variation of the Hantzsch synthesis, followed by hydrolysis. The general strategy involves the reaction of an α-haloketone (or its equivalent) with a thioamide.[3][9]

3.2. Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.[3]

Step 1: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate (Ester Intermediate)

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.0 eq) and absolute ethanol.

-

Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization and dehydration steps. Ethanol serves as a suitable polar protic solvent for the reactants.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the mixture to room temperature. Pour the reaction contents into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-Phenylthiazole-5-carboxylic acid (Final Product)

-

Reagents & Setup: Dissolve the synthesized ethyl 2-phenylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (2.0 M, 2-3 eq) and stir the mixture at room temperature for 4 hours.[3]

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction is typically irreversible and proceeds efficiently at room temperature.

-

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.

-

Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~5 with 2 M hydrochloric acid.[3]

-

Causality: Acidification protonates the sodium carboxylate salt, rendering it insoluble in water and causing the desired carboxylic acid to precipitate out as a solid.

-

-

Isolation: Collect the white solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

3.3. Reaction Mechanism

The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of the thiobenzamide, being a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.

-

Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

-

¹H NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) for the phenyl protons and a singlet for the thiazole proton. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons of both the phenyl and thiazole rings, as well as a distinct signal for the carboxylic acid carbonyl carbon (~160-180 ppm).

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the compound's molecular weight (205.24).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Applications in Drug Discovery

The 2-phenylthiazole-5-carboxylic acid core is a versatile starting point for creating libraries of compounds for high-throughput screening and lead optimization.

-

Anticancer Agents: Derivatives have shown potent activity as inhibitors of key signaling pathways in cancer. For example, the compound CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, was developed as a nanomolar inhibitor of Transactivation response (TAR) RNA-binding protein 2 (TRBP), which is linked to various cancers.[7] This compound demonstrated a significant increase in inhibitory activity compared to its predecessors and shows promise as a treatment for hepatocellular carcinoma (HCC).[7] Other derivatives have been designed based on the structure of the anticancer drug dasatinib.[4][5]

-

Antifungal Agents: The scaffold is crucial in the design of inhibitors for the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is essential for producing ergosterol, a vital component of the fungal cell membrane.[2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2][3] Novel 2-phenylthiazole derivatives have exhibited potent activity against clinically relevant fungal strains, including fluconazole-resistant ones.[3]

-

Other Therapeutic Areas: The broad biological activity of the thiazole nucleus means derivatives are constantly being explored for various conditions, including as anti-inflammatory, antibacterial, and antiviral agents.[1][3]

Conclusion

2-Phenyl-1,3-thiazole-5-carboxylic acid is more than just a chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its straightforward and high-yielding synthesis, combined with the chemical versatility of its carboxylic acid group, ensures its continued importance. The proven success of its derivatives in targeting critical enzymes in oncology and infectious diseases underscores the power of this privileged scaffold. As research progresses, we can anticipate the development of even more sophisticated and potent therapeutic agents built upon this remarkable molecular foundation.

References

- Benchchem. (n.d.). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols.

- Sigma-Aldrich. (n.d.). 2-Phenylthiazole-5-carboxylic acid.

- ACS Publications. (n.d.). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2.

- PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.

- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Scirp.org. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- BLD Pharm. (n.d.). 10058-38-5|2-Phenylthiazole-5-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 2-phenyl-1,3-thiazole-5-carboxylic acid.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- PubChemLite. (n.d.). 2-phenyl-1,3-thiazole-5-carboxylic acid (C10H7NO2S).

- Sigma-Aldrich. (n.d.). 4-Methyl-2-phenylthiazole-5-carboxylic acid.

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - 2-phenyl-1,3-thiazole-5-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

A Technical Guide to the Synthesis of 2-Phenylthiazole-5-carboxylic Acid: Pathways, Mechanisms, and Practical Considerations

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 2-phenylthiazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of core synthetic strategies, including the classical Hantzsch thiazole synthesis and modern palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms, protocol optimization, and practical considerations for purification and characterization. Each described protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the 2-Phenylthiazole-5-carboxylic Acid Scaffold

The thiazole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds and FDA-approved drugs.[2][3][4] When substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-phenylthiazole-5-carboxylic acid, serves as a crucial intermediate and a key structural motif in the development of novel therapeutics. Derivatives of this core have demonstrated potent antitumor and antifungal activities, highlighting the importance of robust and efficient synthetic routes to access this versatile building block.[1][5] This guide will dissect the most prevalent and effective methodologies for its synthesis, providing both theoretical understanding and practical, actionable protocols.

Retrosynthetic Analysis and Key Strategic Approaches

A retrosynthetic analysis of 2-phenylthiazole-5-carboxylic acid reveals several logical disconnections, leading to three primary synthetic strategies that will be explored in this guide. The most direct approaches involve constructing the thiazole ring with the phenyl and carboxyl functionalities (or their precursors) already in place. A more convergent strategy involves the formation of a functionalized thiazole ring followed by the introduction of the phenyl group.

Caption: Retrosynthetic strategies for 2-phenylthiazole-5-carboxylic acid.

Pathway I: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the construction of the thiazole core.[6][7] This pathway involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, this translates to the reaction of thiobenzamide with an ethyl 2-chloro- or 2-bromo-3-oxobutanoate, followed by the hydrolysis of the resulting ester.

Mechanistic Insights

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen in the α-haloketone, forming a thioimino ether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[6] The choice of an α-halo-β-ketoester is strategic, as the ester group provides a convenient handle that can be readily hydrolyzed to the desired carboxylic acid in the final step.

Caption: Mechanism of the Hantzsch synthesis for a 2-phenylthiazole derivative.

Experimental Protocol: Two-Step Synthesis via Hantzsch Condensation and Hydrolysis

This protocol first describes the synthesis of the ester intermediate, ethyl 2-phenylthiazole-5-carboxylate, which is then hydrolyzed to the final product.

Step 1: Synthesis of Ethyl 2-Phenylthiazole-5-carboxylate [5]

-

Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.0 eq) and absolute ethanol.

-

Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate. An off-white precipitate of the product should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-phenylthiazole-5-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-5-carboxylic Acid [5]

-

Reagents and Setup: Suspend the ethyl 2-phenylthiazole-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol and water.

-

Saponification: Add a solution of sodium hydroxide (2.0 M, 2-3 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 4 hours, or until TLC indicates complete consumption of the starting material. The suspension should become a clear solution as the reaction proceeds.

-

Acidification and Precipitation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and acidify to pH 5 with a 2 M hydrochloric acid solution. A white solid of 2-phenylthiazole-5-carboxylic acid will precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Causality and Field-Proven Insights

-

Choice of Solvent: Ethanol is a common and effective solvent for Hantzsch synthesis as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base in Hydrolysis: Sodium hydroxide is a strong base that effectively saponifies the ester. The use of a methanol/water co-solvent system ensures the solubility of both the ester starting material and the hydroxide ions.

-

Acidification: Careful acidification is crucial. Bringing the pH to around 5 ensures the protonation of the carboxylate salt to form the desired carboxylic acid, which is typically insoluble in the acidic aqueous medium, allowing for easy isolation by filtration.[5]

Pathway II: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

A more convergent and often higher-yielding approach involves the late-stage introduction of the phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][8] This strategy begins with a pre-functionalized thiazole, such as ethyl 2-bromothiazole-5-carboxylate, which is then coupled with phenylboronic acid.

Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring.

-

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center.

-

Reductive Elimination: The desired 2-phenylthiazole product is formed, and the Pd(0) catalyst is regenerated.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling and Subsequent Hydrolysis

Step 1: Suzuki Coupling to Synthesize Ethyl 2-Phenylthiazole-5-carboxylate [5]

-

Reagents and Setup: To a Schlenk flask, add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (1.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere and Solvent: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water as the solvent.

-

Reaction: Heat the mixture to reflux (around 100 °C) for 8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-phenylthiazole-5-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-5-carboxylic Acid

This step is identical to the hydrolysis protocol described in section 3.2.

Causality and Field-Proven Insights

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and commercially available catalyst for Suzuki couplings.[5] Its effectiveness stems from the ability of the triphenylphosphine ligands to stabilize the palladium center in its active Pd(0) state.

-

Base and Solvent System: A base, such as potassium carbonate, is essential for the transmetalation step. A mixed solvent system like dioxane/water is often employed to dissolve both the organic-soluble reactants and the inorganic base.[9]

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

Pathway III: The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis offers a distinct route to thiazoles, specifically 5-aminothiazoles, by reacting α-aminonitriles with reagents like carbon disulfide.[10][11] While not a direct route to 2-phenylthiazole-5-carboxylic acid, it provides a key intermediate that can be further elaborated. This pathway is particularly valuable for generating diversity at the 5-position of the thiazole ring.

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon. Tautomerization then leads to the aromatic 5-aminothiazole.[10][12] The conversion of the 5-amino group and introduction of the C5-carboxyl and C2-phenyl groups would require subsequent functional group transformations, making this a more lengthy but potentially flexible approach for generating analogues.

Data Summary and Comparison of Pathways

| Pathway | Key Reactants | General Yields | Advantages | Disadvantages |

| Hantzsch Synthesis | Thiobenzamide, α-Halo-β-ketoester | Good to Excellent (70-95%) | Well-established, broad substrate scope, reliable.[2][6] | May require elevated temperatures and longer reaction times. |

| Suzuki Coupling | Ethyl 2-bromothiazole-5-carboxylate, Phenylboronic acid | Excellent (80-95%) | Convergent, high-yielding, good functional group tolerance.[5] | Requires a pre-functionalized thiazole, palladium catalyst can be expensive. |

| Cook-Heilbron | α-Aminonitrile, Carbon Disulfide | Moderate to Good (50-80%) | Mild conditions, direct access to 5-aminothiazoles.[2][10] | Not a direct route to the target, may require multiple subsequent steps. |

Characterization of 2-Phenylthiazole-5-carboxylic Acid

The final product should be characterized to confirm its identity and purity.

-

Melting Point: 186 °C[13]

-

Appearance: White to off-white solid.

-

NMR Spectroscopy:

-

¹H NMR should show characteristic signals for the phenyl protons and the thiazole proton.

-

¹³C NMR will confirm the presence of the carboxylic acid carbon, the thiazole ring carbons, and the phenyl carbons.

-

-

Mass Spectrometry: To confirm the molecular weight (C₁₀H₇NO₂S, MW: 221.24 g/mol ).

Conclusion

The synthesis of 2-phenylthiazole-5-carboxylic acid can be effectively achieved through several strategic pathways. The Hantzsch synthesis represents a classic and reliable method for constructing the thiazole ring from fundamental building blocks. For a more convergent and often higher-yielding approach, the Suzuki-Miyaura cross-coupling provides an excellent method for late-stage arylation. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for analogue synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound and its derivatives for applications in drug discovery and development.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed. (2025). J Med Chem. Retrieved January 12, 2026, from [Link]

-

File:Cook heilbron thiazole synthesis png.png - Wikimedia Commons. (2018). Retrieved January 12, 2026, from [Link]

-

Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022). Retrieved January 12, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 12, 2026, from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved January 12, 2026, from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal for Research in Applied Science & Engineering Technology. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (n.d.).

-

Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed. (2025). J Med Chem. Retrieved January 12, 2026, from [Link]

-

Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Reaction of Ethyl N-Benzoylchloroglycinate with Thiobenzamide. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of compounds 5–14, reagents and conditions; (i) ethyl... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (2023). Retrieved January 12, 2026, from [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. (2015). Retrieved January 12, 2026, from [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. File:Cook heilbron thiazole synthesis png.png - Wikimedia Commons [commons.wikimedia.org]

- 13. 2-Phenylthiazole-5-carboxylic acid | 10058-38-5 [sigmaaldrich.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 2-Phenylthiazole-5-carboxylic Acid

Abstract

The 2-phenylthiazole-5-carboxylic acid core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and rich electronic features have made it a cornerstone in the design of a multitude of biologically active agents. This technical guide provides an in-depth exploration of this crucial molecule, moving beyond a simple recitation of facts to delve into the causal logic behind its synthesis and its strategic application in drug discovery. We will dissect the classical Hantzsch thiazole synthesis, explore modern synthetic innovations, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

Introduction: The Strategic Importance of the 2-Phenylthiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. When substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-phenylthiazole-5-carboxylic acid, gains a unique combination of lipophilicity, hydrogen bonding capabilities, and conformational rigidity. This trifecta of properties allows it to effectively interact with a diverse range of biological targets.

The significance of this scaffold is underscored by its presence in numerous compounds of therapeutic interest. For instance, it forms a key structural component of inhibitors targeting enzymes like CYP51 (lanosterol 14α-demethylase), a critical enzyme in fungal cell membrane biosynthesis, and transactivation response RNA-binding protein 2 (TRBP2), which is implicated in microRNA biogenesis and cancer progression[1]. Furthermore, derivatives of this core are integral to the structure of potent kinase inhibitors, highlighting its versatility in addressing a wide spectrum of diseases[2].

This guide will provide a detailed examination of the synthetic routes to 2-phenylthiazole-5-carboxylic acid, offering both historical context and modern, practical methodologies.

Synthetic Methodologies: From Classic Condensations to Modern Couplings

The construction of the 2-phenylthiazole-5-carboxylic acid framework can be approached through several synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitution patterns.

The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of thiazole chemistry due to its reliability and broad substrate scope[3]. The fundamental principle of this reaction is the condensation of an α-haloketone with a thioamide[3][4].

For the synthesis of 2-phenylthiazole-5-carboxylic acid, a logical retrosynthetic disconnection points to thiobenzamide and an α-halo-β-ketoester as the key precursors. The ester functionality serves as a convenient precursor to the final carboxylic acid.

Diagram 1: Retrosynthetic Analysis based on Hantzsch Thiazole Synthesis

Caption: Retrosynthetic approach for 2-phenylthiazole-5-carboxylic acid.

Modern Synthetic Routes: The Power of Cross-Coupling Reactions

While the Hantzsch synthesis is robust, contemporary organic chemistry often employs palladium-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki coupling, in particular, has proven to be a highly effective method for forming the C-C bond between the thiazole and phenyl rings.

This approach typically involves the coupling of a 2-bromothiazole derivative with phenylboronic acid in the presence of a palladium catalyst and a base. This strategy offers the advantage of modularity, allowing for the facile introduction of a wide variety of substituted phenyl groups.

Sources

An In-depth Technical Guide to 2-Phenylthiazole-5-carboxylic acid: Properties, Synthesis, and Applications

Abstract

2-Phenylthiazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the versatile reactivity of the carboxylic acid functional group, makes it a privileged scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, details established synthetic and analytical methodologies, and explores its applications, particularly in the field of drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights and validated protocols.

Introduction: The 2-Phenylthiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates. When functionalized with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-Phenylthiazole-5-carboxylic acid (CAS No: 10058-38-5), becomes a highly valuable intermediate.[1] The phenyl ring provides a lipophilic domain capable of engaging in π-stacking and hydrophobic interactions, while the carboxylic acid serves as a key hydrogen bond donor/acceptor and a handle for further chemical modification, such as amide bond formation. This unique combination of features has positioned it as a critical component in the development of targeted therapies, including anticancer and antifungal agents.[2][3]

Below is the chemical structure of 2-Phenylthiazole-5-carboxylic acid.

Caption: General workflow for the synthesis via ester hydrolysis.

Experimental Protocol: Synthesis via Ester Hydrolysis [3]

-

Dissolution: Dissolve ethyl 2-phenylthiazole-5-carboxylate (1 equivalent) in methanol.

-

Hydrolysis: Add a sodium hydroxide solution (e.g., 2 M) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

-

Precipitation: Acidify the remaining aqueous solution with a hydrochloric acid solution (e.g., 2 M) to a pH of approximately 5. A white solid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with water, and dry to obtain pure 2-Phenylthiazole-5-carboxylic acid.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, which readily undergoes:

-

Amide Bond Formation: This is the most significant reaction in its application as a pharmaceutical building block. It can be coupled with various amines using standard coupling reagents (e.g., EDC, HOBt, HATU) to generate a diverse library of amide derivatives. [3][4]* Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Development

The 2-phenylthiazole scaffold is a versatile pharmacophore. The carboxylic acid derivative serves as a crucial intermediate for creating more complex molecules with tailored biological activities.

Caption: Key application areas in drug discovery.

-

Anticancer Research: Derivatives of 2-phenylthiazole-5-carboxylic acid have been synthesized and identified as potent inhibitors of Transactivation response (TAR) RNA-binding protein 2 (TRBP). [2]One such derivative, CIB-L43, showed nanomolar inhibitory activity and demonstrated significant antitumor efficacy in hepatocellular carcinoma (HCC) models, highlighting the scaffold's potential in oncology. [2]* Antifungal Agents: The phenylthiazole structure is present in antifungal drugs like isavuconazole. [3]Research has focused on designing novel 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. The carboxylic acid handle allows for structural modifications to optimize activity against various fungal strains. [3]* Metabolic Disease Research: Phenylthiazole-carboxamido acid derivatives have been explored as agonists for the free fatty acid receptor 2 (FFA2), a potential target for managing obesity and diabetes. [5]

Safety, Handling, and Storage

As a laboratory chemical, 2-Phenylthiazole-5-carboxylic acid must be handled with appropriate safety precautions.

-

Hazard Identification : It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. [1] * Hazard Statements : H302, H315, H319, H335.

-

Signal Word : Warning.

-

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat. [6][7]Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6]* Storage : Keep the container tightly closed and store in a dry, well-ventilated place. [1][7]While stable at room temperature, refrigeration (2-8°C) is also recommended for long-term storage. [8]* In case of Exposure :

-

Skin Contact : Wash off immediately with plenty of soap and water. * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. * Ingestion : Rinse mouth and drink plenty of water. Seek medical attention if symptoms occur. [7]

-

Conclusion

2-Phenylthiazole-5-carboxylic acid is more than a simple chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its robust physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for developing complex molecules with significant therapeutic potential. From targeting critical proteins in cancer pathways to inhibiting fungal enzymes, the derivatives of this scaffold continue to emerge in cutting-edge research. This guide serves as a foundational resource for scientists looking to leverage the unique attributes of this compound in their research and development endeavors.

References

-

Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. ACS Publications. [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

-

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Electronic Journal of the Institute of Science and Technology. [Link]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. National Center for Biotechnology Information. [Link]

-

2-Phenylthiazole-5-carboxylic acid. Amerigo Scientific. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. [Link]

-

NBD-Cl. CAS Common Chemistry. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). ResearchGate. [Link]

-

1-Methyl-3-phenyl-1H-pyrazol-5-amine. AA Blocks. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists. PubMed. [Link]

Sources

- 1. 2-Phenylthiazole-5-carboxylic acid | 10058-38-5 [sigmaaldrich.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

- 7. fishersci.ca [fishersci.ca]

- 8. 10058-38-5|2-Phenylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Phenylthiazole-5-carboxylic Acid and its Analogs: From Synthesis to Therapeutic Applications

This guide provides a comprehensive technical overview of 2-phenylthiazole-5-carboxylic acid and its analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, mechanism of action, and key applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Thiazole Scaffold